5-Chloro-2-cyanobenzoic acid

Description

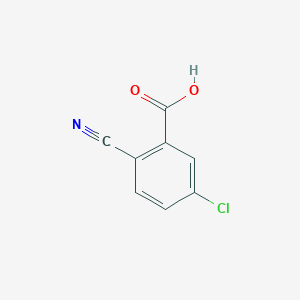

5-Chloro-2-cyanobenzoic acid (C₈H₄ClNO₂) is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and a cyano (-CN) group at the 2-position of the aromatic ring. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The cyano group acts as a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.0, estimated) and directing electrophilic substitution reactions.

Properties

IUPAC Name |

5-chloro-2-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLPFCLASKYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyanobenzoic acid typically involves the chlorination of 2-cyanobenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-cyanobenzoic acid is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyanobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of 5-amino-2-cyanobenzoic acid or 5-thio-2-cyanobenzoic acid.

Reduction: Formation of 5-chloro-2-aminobenzoic acid.

Oxidation: Formation of 5-chloro-2-carboxybenzoic acid.

Scientific Research Applications

5-Chloro-2-cyanobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-2-cyanobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Substituted Benzoic Acids

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The cyano group in this compound strongly withdraws electrons, increasing the carboxylic acid's acidity compared to unsubstituted benzoic acid (pKa ~4.2). This property facilitates deprotonation under mild conditions, enhancing reactivity in nucleophilic acyl substitutions . Nitro vs. Cyano: 5-Nitro-2-chlorobenzoic acid (pKa ~1.5) is more acidic than the cyano analogue due to the nitro group's superior electron-withdrawing capacity .

Halogen Effects:

- Chlorine vs. Bromine: Replacing chlorine with bromine at the 5-position (as in 5-Bromo-2-chlorobenzoic acid) increases molecular weight and lipophilicity, improving membrane permeability in drug candidates .

Biological Activity

5-Chloro-2-cyanobenzoic acid (CCBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, antiviral properties, and potential therapeutic applications.

Biological Activity Overview

The biological activity of CCBA has been investigated in various studies, highlighting its potential as an antiviral agent and its cytotoxic effects on different cell lines. Below are some key findings:

Antiviral Activity

Recent studies have demonstrated that CCBA exhibits notable antiviral properties. For instance, it was evaluated alongside other compounds for its ability to inhibit viral replication. In one study, CCBA demonstrated an effective inhibition rate comparable to established antiviral agents.

Table 1: Antiviral Activity of this compound

| Compound | Inhibition (%) at 1 µM |

|---|---|

| CCBA | 55 |

| Remdesivir | <10 |

| Niclosamide | 39 |

This data indicates that CCBA has a moderate level of antiviral activity, outperforming some known antiviral agents like Remdesivir but less effective than niclosamide at the tested concentration .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of compounds intended for therapeutic use. In vitro studies have shown that CCBA has varying levels of cytotoxic effects depending on the concentration and the cell line used.

Table 2: Cytotoxicity of this compound

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| CCBA | 3.73 | >1 |

The selectivity index indicates that CCBA may possess a favorable therapeutic window, suggesting it could be developed further for clinical applications .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of various benzoic acid derivatives, CCBA was identified as one of the lead compounds with significant viral inhibition properties. The study involved testing against several viral strains, with results showing that modifications in the chemical structure directly influenced antiviral activity.

Case Study 2: Toxicological Assessment

A sub-acute toxicity study conducted on ICR mice revealed that CCBA was well tolerated at doses up to 200 mg/kg over ten days without significant adverse effects on body weight or organ histology. This suggests a promising safety profile for further development .

The mechanism by which CCBA exerts its biological effects is believed to involve interaction with viral proteins and cellular pathways that regulate viral replication and cell survival. The presence of electron-withdrawing groups like chlorine and cyano may enhance its binding affinity to target proteins.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-cyanobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation of a halogenated benzoic acid precursor. Key parameters include temperature control (e.g., 60–80°C for cyanation), catalyst selection (e.g., CuCN for aryl halides), and solvent polarity adjustments (e.g., DMF for polar intermediates). Post-synthesis, monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize purification using column chromatography (silica gel, gradient elution). For yield improvement, consider iterative recrystallization in ethanol/water mixtures .

Q. What chromatographic techniques are recommended for purifying this compound, and how does solvent choice impact separation efficiency?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is effective for isolating polar impurities. For small-scale purification, preparative TLC (silica gel GF254, chloroform:methanol 9:1) provides rapid separation. Solvent systems with higher polarity enhance resolution of carboxylic acid derivatives but may require pH adjustment (e.g., 1% acetic acid in mobile phase) to suppress ionization and improve peak symmetry .

Q. What spectroscopic methods (e.g., IR, MS) are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2220–2260 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹). Compare with NIST reference spectra for halogenated benzoic acids .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 196.0 (C₈H₄ClNO₂⁻). Fragmentation patterns (e.g., loss of COOH or Cl) should align with computational predictions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectroscopic data for this compound derivatives?

- Methodological Answer : For ¹H/¹³C NMR, use deuterated DMSO-d₆ to solubilize the carboxylic acid and suppress exchange broadening. Assign aromatic protons using 2D-COSY and HSQC, noting the deshielding effect of the electron-withdrawing cyano group. If splitting patterns conflict with predicted coupling constants (e.g., para-substitution vs. ortho effects), validate via NOESY or computational modeling (DFT) .

Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 37°C, and quantify degradation via HPLC-UV at 254 nm. Carboxylic acids are prone to decarboxylation under strong alkaline conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C for benzoic acids). Store samples at -20°C in desiccated, amber vials to prevent hydrolysis of the nitrile group .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to Cl). Simulate transition states for nucleophilic attack (e.g., by amines or alkoxides) and calculate activation energies. Validate predictions with kinetic studies (e.g., monitoring substituent displacement via LC-MS) .

Q. What safety protocols are essential when handling this compound, especially regarding inhalation and dermal exposure?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid aerosolized particles.

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).

- Waste Disposal : Follow institutional guidelines for halogenated waste. Document exposure risks per GHS hazard codes (e.g., H315 for skin irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.